molecular formula C14H14BrNO3 B14499136 5-(2-Bromobutanoyl)-8-methoxyquinolin-2(1H)-one CAS No. 63404-85-3

5-(2-Bromobutanoyl)-8-methoxyquinolin-2(1H)-one

Cat. No.: B14499136
CAS No.: 63404-85-3
M. Wt: 324.17 g/mol
InChI Key: XPHUXGZCYFKQDB-UHFFFAOYSA-N
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Description

5-(2-Bromobutanoyl)-8-methoxyquinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromobutanoyl)-8-methoxyquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of 8-methoxyquinolin-2(1H)-one, which is then subjected to acylation with 2-bromobutanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromobutanoyl)-8-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

5-(2-Bromobutanoyl)-8-methoxyquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Bromobutanoyl)-8-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets. The bromobutanoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methoxyquinoline moiety can interact with aromatic residues in the active site, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobutane: A simpler alkyl halide with similar reactivity.

    8-Methoxyquinoline: A parent compound with similar structural features.

    Quinoline Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

5-(2-Bromobutanoyl)-8-methoxyquinolin-2(1H)-one is unique due to the combination of the bromobutanoyl and methoxyquinoline moieties. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

63404-85-3

Molecular Formula

C14H14BrNO3

Molecular Weight

324.17 g/mol

IUPAC Name

5-(2-bromobutanoyl)-8-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C14H14BrNO3/c1-3-10(15)14(18)9-4-6-11(19-2)13-8(9)5-7-12(17)16-13/h4-7,10H,3H2,1-2H3,(H,16,17)

InChI Key

XPHUXGZCYFKQDB-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=C2C=CC(=O)NC2=C(C=C1)OC)Br

Origin of Product

United States

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